molecular formula C15H16Cl2N2O2 B12190726 2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide

2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B12190726
M. Wt: 327.2 g/mol
InChI Key: AYDBEAZEGZBMKU-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that features a dichlorophenyl group, an ethylamino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the dichlorophenyl ethylamine: This can be achieved by reacting 2,4-dichlorobenzaldehyde with ethylamine under reductive amination conditions.

    Acylation: The resulting dichlorophenyl ethylamine is then acylated with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(thiophen-2-yl)methyl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(pyridin-2-yl)methyl]acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C15H16Cl2N2O2

Molecular Weight

327.2 g/mol

IUPAC Name

2-[1-(2,4-dichlorophenyl)ethylamino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C15H16Cl2N2O2/c1-10(13-5-4-11(16)7-14(13)17)18-9-15(20)19-8-12-3-2-6-21-12/h2-7,10,18H,8-9H2,1H3,(H,19,20)

InChI Key

AYDBEAZEGZBMKU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NCC(=O)NCC2=CC=CO2

Origin of Product

United States

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